molecular formula C10H13ClFNO2 B1302866 (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride CAS No. 246876-92-6

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

Cat. No.: B1302866
CAS No.: 246876-92-6
M. Wt: 233.67 g/mol
InChI Key: JZQZLHARRLTFJX-QRPNPIFTSA-N
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Description

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a butanoic acid moiety, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-fluorobenzaldehyde.

    Aldol Condensation: The 2-fluorobenzaldehyde undergoes an aldol condensation with a suitable amino acid derivative to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired (S)-3-Amino-4-(2-fluorophenyl)butanoic acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

    Purification: Employing advanced purification techniques like crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels in biological systems.

    Pathways Involved: Modulation of neurotransmitter release, inhibition of specific enzymes, or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride: The enantiomer of the compound with different biological activity.

    2-Fluorophenylacetic acid: A structurally similar compound with different functional groups.

    3-(2-Fluorophenyl)propionic acid: Another related compound with a different carbon chain length.

Uniqueness

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its analogs. This uniqueness makes it valuable in stereoselective synthesis and targeted therapeutic applications.

Properties

IUPAC Name

(3S)-3-amino-4-(2-fluorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQZLHARRLTFJX-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375833
Record name (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-61-2, 246876-92-6
Record name Benzenebutanoic acid, β-amino-2-fluoro-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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